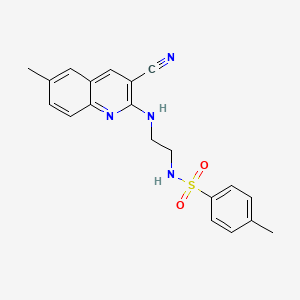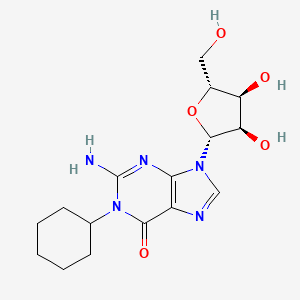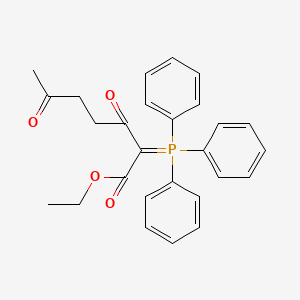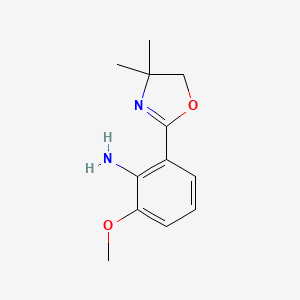
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide, also known by its chemical formula C20H17ClN4O, is a synthetic compound. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the following:
Starting Material: Begin with 2-chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide.
Alkylation: React the starting material with an appropriate alkylating agent to introduce the 4-methylbenzenesulfonamide group.
Purification: Isolate and purify the desired product.
- Solvents: Organic solvents like dichloromethane or dimethylformamide (DMF).
- Temperature: Typically carried out at room temperature or under reflux.
- Catalysts: May require Lewis acids or bases for specific steps.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization for yield, purity, and safety is crucial.
Chemical Reactions Analysis
Reactions::
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation/Reduction: Depending on reaction conditions, it may be oxidized or reduced.
Acylation: It can react with acylating agents to form amides.
- Hydrogen Peroxide (H2O2) : For oxidation reactions.
- Hydrazine : For reduction reactions.
Alkylating Agents: Used for introducing the 4-methylbenzenesulfonamide group.
Major Products:: The primary product is N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide itself.
Scientific Research Applications
This compound finds applications in various fields:
- Medicine : Investigated as a potential drug candidate due to its unique structure and biological activity.
- Chemistry : Used as a reagent in organic synthesis.
- Industry : Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
CAS No. |
606105-57-1 |
|---|---|
Molecular Formula |
C20H20N4O2S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H20N4O2S/c1-14-3-6-18(7-4-14)27(25,26)23-10-9-22-20-17(13-21)12-16-11-15(2)5-8-19(16)24-20/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,24) |
InChI Key |
YXLHYTATBUKXKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=C3C=C(C=CC3=N2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan](/img/structure/B12898250.png)



![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)
![4(1H)-Quinolinone, 7-fluoro-1-methyl-3-[(R)-methylsulfinyl]-](/img/structure/B12898275.png)
![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)


![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)

